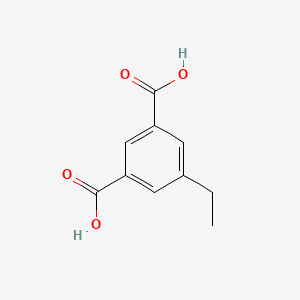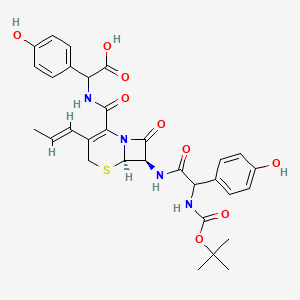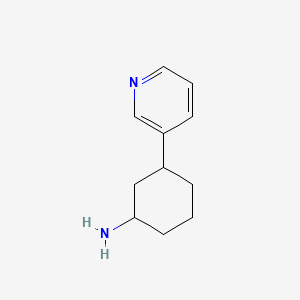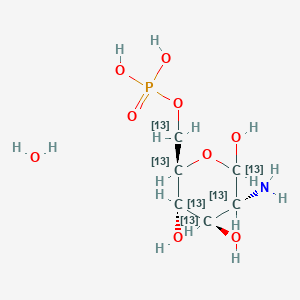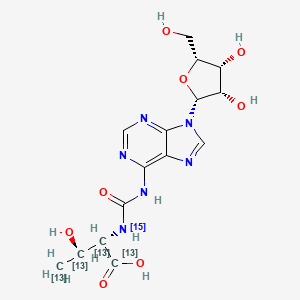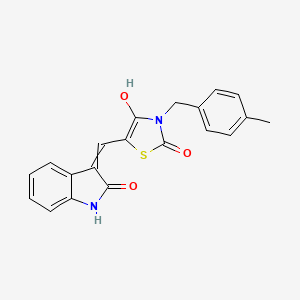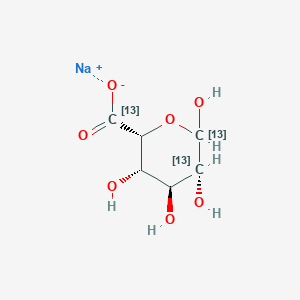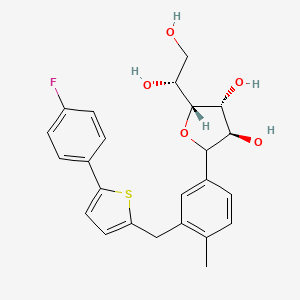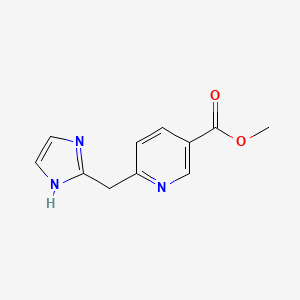
1-Desmethyl 4'-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is an intermediate compound of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia. This compound is known for its complex structure and significant role in the synthesis of Daunorubicin, which has notable adverse reactions such as cardiotoxicity and bone marrow suppression.
Méthodes De Préparation
The synthesis of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves multiple steps, including acetylation and trifluoroacetylation reactions. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Daunorubicin and other anthracycline antibiotics.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating leukemia.
Industry: Utilized in the production of high-purity Daunorubicin for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate involves its conversion to Daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved include DNA, topoisomerase II, and various cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Desmethyl 4’-Acetoxy N-(Trifluoroacetyl)daunorubicin 6,8,11-Triyl Triacetate is unique due to its specific structure and role as an intermediate in the synthesis of Daunorubicin. Similar compounds include:
Daunorubicin: The parent compound used in leukemia treatment.
Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.
Epirubicin: A derivative of Daunorubicin with reduced cardiotoxicity.
These compounds share structural similarities but differ in their specific functional groups and therapeutic profiles.
Propriétés
Formule moléculaire |
C36H34F3NO15 |
|---|---|
Poids moléculaire |
777.6 g/mol |
Nom IUPAC |
[(2S,3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-triacetyloxy-10-hydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C36H34F3NO15/c1-13-31(51-15(3)42)21(40-34(49)36(37,38)39)10-24(50-13)54-23-12-35(14(2)41,55-18(6)45)11-20-26(23)33(53-17(5)44)28-27(32(20)52-16(4)43)29(47)19-8-7-9-22(46)25(19)30(28)48/h7-9,13,21,23-24,31,46H,10-12H2,1-6H3,(H,40,49)/t13-,21?,23-,24-,31+,35-/m0/s1 |
Clé InChI |
RHZXETVSJZZMBE-MZAOXDEQSA-N |
SMILES isomérique |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3OC(=O)C)C(=O)C5=C(C4=O)C(=CC=C5)O)OC(=O)C)(C(=O)C)OC(=O)C)NC(=O)C(F)(F)F)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
